1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone
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Overview
Description
1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone is a complex organic compound that features a piperazine ring substituted with benzyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone typically involves multiple steps. One common approach is the reductive amination of a piperazine derivative with an aromatic aldehyde, followed by further functionalization to introduce the benzyloxy and methoxy groups . The reaction conditions often include the use of sodium cyanoborohydride as a reducing agent in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium hypochlorite.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in ethanol.
Reduction: Sodium cyanoborohydride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activity.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may have applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C28H32N2O4 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C28H32N2O4/c1-22-8-11-25(12-9-22)33-21-28(31)30-16-14-29(15-17-30)19-24-10-13-26(32-2)27(18-24)34-20-23-6-4-3-5-7-23/h3-13,18H,14-17,19-21H2,1-2H3 |
InChI Key |
LEVYZDCQLLEGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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